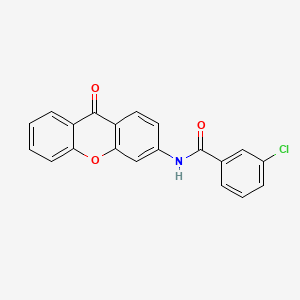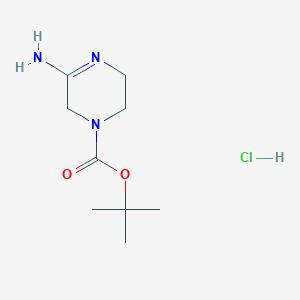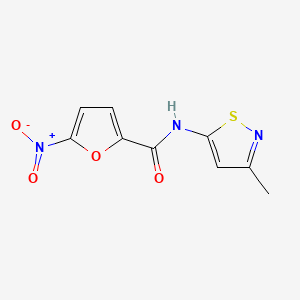
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound that contains both isothiazole and nitrofuran moieties. These structural features are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide typically involves the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated nitriles under basic conditions.
Nitration of Furan: The furan ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the nitrated furan with the isothiazole derivative using a suitable coupling agent like carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isothiazole ring.
Reduction: The nitro group in the furan ring can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted isothiazole and furan derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts the cell wall synthesis in bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and inducing apoptosis.
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites and blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-methylisothiazol-5-yl)-2-chloroacetamide
- N-(3-methylisothiazol-5-yl)-2-(m-tolyloxy)acetamide
- N-(3-methylisothiazol-5-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(3-methylisothiazol-5-yl)-5-nitrofuran-2-carboxamide stands out due to its dual functional groups (isothiazole and nitrofuran), which confer a unique combination of biological activities. This makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5-4-7(17-11-5)10-9(13)6-2-3-8(16-6)12(14)15/h2-4H,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLUUKLOPQYAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2829971.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2829972.png)
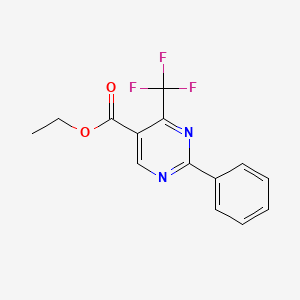
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2829976.png)
![4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2829977.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2829980.png)
![Methyl 2-amino-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2829981.png)
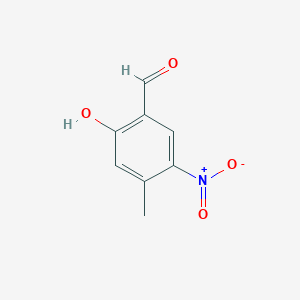
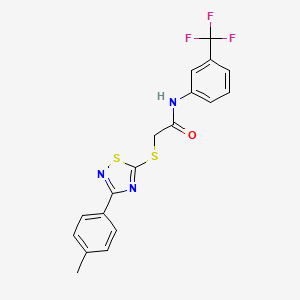
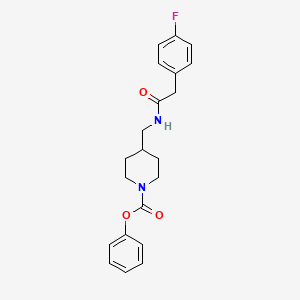
![3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide](/img/structure/B2829987.png)

